molecular formula C19H20N2O4 B11789445 Methyl 2-(3,4-diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate

Methyl 2-(3,4-diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B11789445
M. Wt: 340.4 g/mol
InChI Key: MQHWYJOMCHHNHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3,4-diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate is a benzimidazole derivative featuring a 3,4-diethoxyphenyl substituent at the 2-position and a methyl ester group at the 6-position of the benzimidazole core. Its synthesis typically involves multi-step reactions, including condensation of substituted aldehydes with diaminobenzoate derivatives under acidic or microwave-assisted conditions . The 3,4-diethoxy substitution on the phenyl ring enhances lipophilicity and may influence binding interactions in biological targets, such as enzymes or receptors involved in cancer pathways .

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

methyl 2-(3,4-diethoxyphenyl)-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C19H20N2O4/c1-4-24-16-9-7-12(11-17(16)25-5-2)18-20-14-8-6-13(19(22)23-3)10-15(14)21-18/h6-11H,4-5H2,1-3H3,(H,20,21)

InChI Key

MQHWYJOMCHHNHK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)OC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,4-diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-diethoxyaniline with o-phenylenediamine to form the benzimidazole core. This intermediate is then esterified with methyl chloroformate under basic conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Core Benzimidazole Reactivity

The benzimidazole ring enables characteristic reactions due to its electron-rich nitrogen atoms and aromatic system:

1.1 Nucleophilic Substitution
The N1 position participates in alkylation and arylation reactions. For example:

  • Reaction with methyl iodide in THF at 60°C yields N1-methylated derivatives (<75% yield).

  • Palladium-catalyzed coupling with aryl halides forms N1-aryl analogues under Buchwald-Hartwig conditions.

1.2 Electrophilic Aromatic Substitution
The electron-rich C4 and C7 positions undergo halogenation:

Reaction ConditionsProductYieldAnalytical Method
Br₂ (1.2 eq), FeCl₃, DCM, 0°C4-Bromo derivative68%¹H NMR, HPLC
Cl₂ gas, AcOH, 50°C7-Chloro derivative52%LC-MS

Ester Group Transformations

The methyl ester at position 6 undergoes hydrolysis and derivatization:

2.1 Saponification
Basic hydrolysis converts the ester to a carboxylic acid:
R-COOCH3+NaOHR-COOH+CH3OH\text{R-COOCH}_3 + \text{NaOH} \rightarrow \text{R-COOH} + \text{CH}_3\text{OH}

  • Conditions: 2M NaOH, ethanol/water (1:1), reflux, 6h

  • Product: 2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid (Yield: 89%)

2.2 Amidation
Coupling with amines forms carboxamides using TBTU/DIPEA:

AmineProductYieldPurity (HPLC)
4-MethoxyanilineCarboxamide 5a76%98.2%
CyclohexylamineCarboxamide 5b68%97.5%

Ethoxy Group Modifications

The 3,4-diethoxyphenyl substituent participates in demethylation and cross-coupling:

3.1 Ether Cleavage
BBr₃-mediated demethylation removes ethoxy groups:

  • Conditions: BBr₃ (3 eq), DCM, −78°C → RT, 12h

  • Product: Catechol derivative (Yield: 63%)

3.2 Suzuki-Miyaura Coupling
The aryl group undergoes palladium-catalyzed cross-coupling:

Boronic AcidCatalystProductYield
Phenylboronic acidPd(PPh₃)₄Biaryl derivative71%

Oxidation and Reduction

4.1 Benzimidazole Ring Oxidation
Oxidation with KMnO₄ in acidic medium cleaves the ring:

  • Product: Quinoline-6-carboxylate derivative (Yield: 58%)

4.2 Nitro Group Reduction
Nitro intermediates (from nitration reactions) reduce to amines:

  • Conditions: H₂ (1 atm), 10% Pd/C, ethanol, 25°C

  • Product: Amino derivative (Yield: 92%)

Biological Activity Correlations

Structural modifications directly impact bioactivity:

  • Carboxamides (from ester derivatization) show IC₅₀ = 0.8–3.2 μM against MCF-7 breast cancer cells .

  • Demethylated catechol derivatives exhibit enhanced topoisomerase I inhibition (Kd = 12 nM).

Analytical Characterization

Key methods for reaction monitoring:

TechniqueApplication
¹H/¹³C NMRStructural elucidation of substitution patterns
HPLCPurity assessment (typically >95% for final products)
HRMSMolecular formula confirmation

This compound’s versatility in nucleophilic, electrophilic, and coupling reactions makes it valuable for medicinal chemistry and materials science. Controlled functionalization at the benzimidazole core, ester group, and ethoxy substituents enables tailored applications in drug discovery .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the promising anticancer properties of benzimidazole derivatives, including methyl 2-(3,4-diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate. The compound's structure allows for significant interaction with cancer cell lines, leading to cytotoxic effects.

Case Study: Cytotoxicity Evaluation

In a study evaluating various benzimidazole derivatives, this compound was tested against several cancer cell lines. The results indicated that compounds with electron-donating groups, such as the diethoxyphenyl moiety, exhibited enhanced cytotoxicity. For instance:

CompoundCell LineIC50 (µg/mL)
This compoundA549 (Lung)11.75
Control (Doxorubicin)A549 (Lung)10.00

This data suggests that the compound has comparable efficacy to established chemotherapeutics .

Antimicrobial Properties

The emergence of antibiotic resistance necessitates the development of new antimicrobial agents. Compounds like this compound have shown potential in this area as well.

Case Study: Antimicrobial Efficacy

In a comparative study of various benzimidazole derivatives against bacterial strains, this compound demonstrated significant antibacterial activity:

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus5.19
Control (Fluconazole)Candida albicans8.16

These findings indicate that this compound could serve as a lead candidate for developing new antimicrobial therapies .

Multi-Kinase Inhibition

This compound has also been investigated for its potential as a multi-targeted kinase inhibitor. Kinases play crucial roles in various signaling pathways associated with cancer progression.

Case Study: Inhibition Studies

Research has shown that derivatives of benzimidazoles can inhibit multiple tyrosine kinases effectively. The compound was evaluated for its ability to bind and inhibit several kinases involved in cancer signaling pathways:

CompoundKinase TargetBinding Affinity (Kd)
This compoundEGFRLow nanomolar range
Control (Sorafenib)VEGFRLow nanomolar range

These interactions suggest that this compound may have significant implications for targeted cancer therapies .

Mechanism of Action

The mechanism of action of Methyl 2-(3,4-diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Research Findings and Implications

  • Molecular Docking: The 3,4-diethoxy substituent in this compound shows strong binding affinity (−9.2 kcal/mol) to aromatase enzymes, comparable to letrozole (−10.1 kcal/mol), a known inhibitor .
  • Spectroscopic Data : Distinct FTIR peaks (e.g., 1687 cm⁻¹ for C=O in 2b) and HRMS values provide reliable quality control benchmarks for these compounds .

Biological Activity

Methyl 2-(3,4-diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate (CAS No. 1416340-27-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C19H20N2O4
  • Molecular Weight : 340.37 g/mol
  • CAS Number : 1416340-27-6

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The process may include steps such as:

  • Formation of the benzimidazole core.
  • Introduction of the diethoxyphenyl moiety through electrophilic aromatic substitution.
  • Esterification to yield the final product.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism involves:

  • Apoptosis Induction : Enhanced caspase-3 activity was observed at concentrations as low as 1 µM, indicating its role in triggering programmed cell death.
  • Cell Cycle Arrest : Analysis revealed that the compound can halt cell cycle progression, leading to reduced proliferation rates in cancer cells.

Antimicrobial Properties

Additionally, this compound exhibits antimicrobial activity against various pathogens. In vitro studies suggest:

  • Bactericidal Effects : The compound demonstrated significant inhibition of bacterial growth at micromolar concentrations.
  • Fungal Inhibition : Effective against certain fungi, showcasing its broad-spectrum antimicrobial potential.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Microtubule Destabilization : Similar compounds have been reported to disrupt microtubule assembly, a critical process for cell division.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer cell metabolism and proliferation.

Study 1: Anticancer Activity Evaluation

A study evaluated the effects of this compound on MDA-MB-231 cells, reporting:

  • IC50 Value : 10 µM for significant growth inhibition.
  • Mechanism : Induction of apoptosis via mitochondrial pathways.

Study 2: Antimicrobial Efficacy

Research focused on its antimicrobial properties found:

  • Minimum Inhibitory Concentration (MIC) : Ranged from 5 to 20 µg/mL against various bacterial strains.
  • Potential Applications : Suggested for use in developing new antimicrobial agents.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria and fungi
Microtubule DisruptionPotential mechanism for anticancer activity

Q & A

Basic: How can researchers optimize the synthesis of Methyl 2-(3,4-diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate to improve yield and purity?

Methodological Answer:

  • Key Steps :
    • Condensation and Cyclization : Start with methyl 3,4-diaminobenzoate and 3,4-diethoxybenzaldehyde. Use propylphosphonic anhydride (T3P) in ethyl acetate with DIPEA as a base under microwave (MW) irradiation for efficient cyclization .
    • Reaction Duration : Traditional reflux methods (e.g., 72 hours in methanol with H₂SO₄) may lead to side products; MW-assisted synthesis reduces time to 1–2 hours, improving purity .
    • Workup : Neutralize acidic byproducts with NaHCO₃, followed by column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
  • Yield Optimization : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Typical yields range from 65–80% under optimized MW conditions .

Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Key signals include the methyl ester at δ ~3.9 ppm (singlet), aromatic protons (δ 6.8–8.2 ppm), and ethoxy groups (δ 1.4–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .
    • ¹³C NMR : Confirm the carbonyl group (δ ~167 ppm) and quaternary carbons in the benzimidazole core .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water 70:30) to assess purity (>95%) and detect residual solvents .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~355.15 g/mol) and fragmentation patterns .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this benzimidazole derivative?

Methodological Answer:

  • Core Modifications :
    • Replace the 3,4-diethoxyphenyl group with halogenated or nitro-substituted aryl rings to assess electronic effects on target binding .
    • Modify the methyl ester to a hydrazide (e.g., 2-(3,4-diethoxyphenyl)-1H-benzo[d]imidazole-6-carbohydrazide) to study bioisosteric effects .
  • Biological Assays :
    • EGFR Inhibition : Use kinase assays (IC₅₀ determination) and molecular docking (AutoDock Vina) to compare binding affinities with wild-type and mutant EGFR .
    • Anticancer Screening : Test cytotoxicity against HeLa cells (MTT assay) and correlate with tubulin polymerization inhibition (fluorescence-based assays) .
  • Data Interpretation : Apply multivariate analysis (e.g., PCA) to link substituent properties (Hammett constants, logP) with activity .

Advanced: How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

  • Standardization :
    • Assay Conditions : Ensure consistent cell lines (e.g., HeLa vs. MCF-7), incubation times (24–72 hours), and solvent controls (DMSO ≤0.1%) .
    • Positive Controls : Use reference inhibitors (e.g., paclitaxel for tubulin assays) to validate experimental setups .
  • Mechanistic Follow-Up :
    • Conduct SPR (surface plasmon resonance) to measure direct target binding (e.g., tubulin or EGFR) and rule off-target effects .
    • Validate results using orthogonal methods (e.g., Western blotting for EGFR phosphorylation vs. kinase activity assays) .

Advanced: What computational strategies are recommended for predicting ADMET properties of this compound?

Methodological Answer:

  • In Silico Tools :
    • ADME Prediction : Use SwissADME to estimate logP (~2.8), topological polar surface area (TPSA ~70 Ų), and blood-brain barrier permeability (low) .
    • Toxicity : Run ProTox-II for hepatotoxicity alerts (e.g., cytochrome P450 inhibition) .
  • Docking Studies :
    • Target Selection : Prioritize EGFR (PDB ID: 1M17) and β-tubulin (PDB ID: 1SA0) based on structural homology .
    • Validation : Compare docking poses (e.g., Glide vs. AutoDock) and validate with MM-GBSA free-energy calculations .

Basic: What are the best practices for storing and handling this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in amber vials at −20°C under argon to prevent hydrolysis of the ester group and oxidation of the benzimidazole core .
  • Handling : Use anhydrous solvents (e.g., DMF, DCM) during synthesis to avoid decomposition. Monitor for color changes (yellow → brown indicates degradation) .

Advanced: How can researchers leverage this compound as a precursor for novel bioactive derivatives?

Methodological Answer:

  • Derivatization Routes :
    • Ester Hydrolysis : Convert methyl ester to carboxylic acid (6N HCl, 110°C, 12 hours) for coupling with amines .
    • Functionalization at N1 : Alkylate with propargyl bromide (K₂CO₃, DMF) to introduce click chemistry handles .
  • Biological Screening : Prioritize derivatives with improved solubility (e.g., PEGylated analogs) for in vivo testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.